molecular formula C9H6BrNO2 B12934366 2-bromo-1H-indole-3-carboxylic acid

2-bromo-1H-indole-3-carboxylic acid

Cat. No.: B12934366
M. Wt: 240.05 g/mol
InChI Key: WIBFODMTGZVGLY-UHFFFAOYSA-N
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Description

2-bromo-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-bromo-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H6BrNO2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,(H,12,13)

InChI Key

WIBFODMTGZVGLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)C(=O)O

Origin of Product

United States

Significance of Indole Carboxylic Acid Derivatives in Contemporary Organic Synthesis

Indole (B1671886) carboxylic acid derivatives are a cornerstone of modern organic and medicinal chemistry due to their structural versatility and significant biological activity. nih.govresearchgate.net The indole nucleus is a "privileged scaffold," appearing in a vast array of natural products and pharmacologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). irjmets.comnih.gov The addition of a carboxylic acid group enhances the synthetic utility of the indole core, providing a handle for various chemical transformations.

These derivatives are crucial intermediates in the synthesis of complex molecules. researchgate.netdergipark.org.tr They have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govontosight.airsc.org For instance, certain indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov In materials science, the unique electronic properties of the indole ring make these derivatives candidates for the development of novel organic materials. fiveable.me The ability to functionalize both the indole ring and the carboxylic acid group allows chemists to fine-tune the electronic and steric properties of the molecules to achieve desired activities and characteristics. researchgate.net

Historical Development and Evolution of Brominated Indole Chemistry

The chemistry of indoles dates back over a century, with foundational synthetic methods like the Fischer, Leimgruber-Batcho, and Bartoli indole (B1671886) syntheses providing access to the core heterocyclic structure. irjmets.comwikipedia.orgsemanticscholar.org The introduction of halogen atoms, particularly bromine, onto the indole ring represented a significant advancement, opening new avenues for functionalization. semanticscholar.org

Early methods for brominating indoles often resulted in mixtures of products and were sometimes hampered by the reactivity of the indole nucleus, which can be sensitive to strong acids generated during the reaction. cdnsciencepub.com For example, the direct reaction of indole with bromine can lead to the formation of multiple substitution products. acs.org Over time, more selective and milder brominating agents were developed, such as N-bromosuccinimide (NBS) and pyridinium (B92312) bromide perbromide, which allowed for greater control over the position of bromination. nih.govcdnsciencepub.comresearchgate.net

The evolution of bromination chemistry has been driven by the need for regioselective synthesis. The position of the bromine atom on the indole ring is critical, as it dictates the molecule's subsequent reactivity. fiveable.me For instance, bromination at the C3 position is common due to the electron-rich nature of this site. researchgate.net However, achieving bromination at other positions, such as C2, C4, C5, C6, or C7, often requires specific strategies, such as the use of protecting groups or directed metalation. rsc.orgacs.org More recent advancements include the development of transition-metal-catalyzed and electrochemical methods for C-H bromination, offering environmentally friendlier and highly selective routes to brominated indoles. mdpi.com These developments have made a wide array of specifically substituted bromoindoles, including precursors to 2-bromo-1H-indole-3-carboxylic acid, more accessible for research. nih.gov

Positional Isomerism and Substituent Effects Within Brominated Indole Carboxylic Acid Frameworks

The chemical and physical properties of brominated indole (B1671886) carboxylic acids are profoundly influenced by the specific placement of the bromine and carboxylic acid substituents on the indole framework. This is due to a combination of electronic and steric effects.

Electronic Effects: Both the bromine atom and the carboxylic acid group are electron-withdrawing. vulcanchem.comacs.org The bromine atom exerts its influence primarily through an inductive effect, pulling electron density from the ring. fiveable.me The carboxylic acid group also has a strong electron-withdrawing resonance effect. The combined influence of these groups decreases the electron density of the indole ring system, affecting its reactivity in reactions like electrophilic aromatic substitution. researchgate.net

Positional Isomerism: The relative positions of the bromo and carboxyl groups lead to distinct isomers with different properties and reactivity. For example, moving the bromine atom from the C2 position to other positions like C4, C5, or C6 alters the electronic distribution across the molecule, which can impact its biological target interactions and its utility as a synthetic intermediate. The acidity of the carboxylic acid proton can also be affected by the proximity and position of the electron-withdrawing bromine atom. ucsb.edu

Compound NameCAS NumberKey Structural FeaturesNoted Applications/Properties
2-Bromo-1H-indole-3-carboxylic acid19171-47-0Br at C2, -COOH at C3Intermediate for synthesis of complex molecules.
4-Bromo-1H-indole-2-carboxylic acid16732-64-2Br at C4, -COOH at C2Investigated for its interaction with various molecular targets.
5-Bromo-1H-indole-2-carboxylic acid7730-20-3Br at C5, -COOH at C2Used as a scaffold in medicinal chemistry.
6-Bromo-1H-indole-2-carboxylic acid16732-70-0Br at C6, -COOH at C2Starting material for structural optimizations in drug design. nih.gov
7-Bromo-1H-indole-2-carboxylic acid16732-71-1Br at C7, -COOH at C2Synthesized via Fischer ring closure for isomeric studies. cdnsciencepub.com

Current Research Frontiers and Prospective Directions for 2 Bromo 1h Indole 3 Carboxylic Acid

Direct Bromination Approaches for Indole Carboxylic Acids

Direct bromination of the indole ring system presents a straightforward route to halogenated indoles. However, the inherent reactivity of the indole nucleus, particularly at the C3 position, necessitates careful control to achieve the desired C2 substitution.

Regioselective Functionalization at the C2 Position of the Indole Nucleus

The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The preferred site for this reaction is typically the C3 position, as the resulting intermediate cation is more stable due to resonance stabilization involving the nitrogen lone pair. bhu.ac.in However, functionalization at the C2 position can be achieved.

Direct bromination of an unsubstituted indole with molecular bromine often leads to the formation of 2,3-dibromoindole. core.ac.uk The challenge lies in selectively introducing a bromine atom at the C2 position while having a carboxylic acid group at the C3 position. The electron-withdrawing nature of the carboxyl group at C3 can influence the regioselectivity of further electrophilic substitution.

Optimizing Reagent and Condition Parameters for Selective Bromination

Achieving selective bromination at the C2 position of indole-3-carboxylic acid requires careful optimization of reagents and reaction conditions. The choice of the brominating agent is crucial. While molecular bromine can be aggressive and lead to multiple brominations, milder reagents are often preferred. core.ac.uk

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of various aromatic and heteroaromatic compounds. nih.gov The use of NBS in combination with specific solvents and at controlled temperatures can favor bromination at the C2 position. For instance, the bromination of activated indoles has been successfully carried out using NBS. core.ac.uk Another approach involves the in-situ generation of bromine, which can offer better control over the reaction. nih.gov

Electrochemical methods also present a sustainable and controllable alternative for the bromination of indoles. An electrochemical umpolung of the bromide ion has been developed, which avoids the need for transition metal catalysts and chemical oxidants, leading to the synthesis of 3-bromoindole with high regioselectivity. mdpi.com While this method has been demonstrated for C3 bromination, similar principles could potentially be adapted for C2 functionalization with appropriate substrate modifications.

Table 1: Reagents and Conditions for Selective Bromination of Indoles

Reagent(s)ConditionsOutcomeCitation
Molecular Bromine (Br₂)Reflux in the presence of sodium methoxideSelective bromination core.ac.uk
N-Bromosuccinimide (NBS)Acetonitrile, 0 °CRegioselective bromination nih.gov
N-Bromosuccinimide (NBS) / Silica (B1680970) gel-Regioselective electrophilic aromatic bromination nih.gov
Electrochemical Umpolung of Bromide IonMild reaction conditions, graphite (B72142) rod electrodeSynthesis of 3-bromoindole mdpi.com

Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions offer an efficient and atom-economical approach to constructing complex molecules like this compound from simpler starting materials in a single pot.

Indole Core Construction via Cyclization and Annulation Reactions

The construction of the indole core is a fundamental aspect of many synthetic strategies. Various methods, including Fischer, Bischler, and Hemetsberger indole syntheses, are well-established for this purpose. chim.it More recent advancements have focused on the development of cascade and annulation reactions, often catalyzed by transition metals like copper, palladium, or gold. researchgate.netbohrium.com

These modern methods allow for the assembly of the indole scaffold from readily available precursors. For example, copper-catalyzed annulation reactions using various N-containing substrates have been extensively reviewed. bohrium.com Similarly, gold-catalyzed annulation of 2-alkynylanilines provides an efficient route to indole derivatives. organic-chemistry.org These cyclization strategies can be designed to incorporate the necessary functionalities for subsequent conversion to the target molecule.

Sequential Introduction of Bromo and Carboxyl Functionalities

Once the indole core is formed, the bromo and carboxyl groups can be introduced sequentially. This approach allows for greater control over the final structure. For instance, a 2-bromoindole can be synthesized first, followed by the introduction of the carboxylic acid group at the C3 position.

A facile method for the synthesis of 2-bromoindoles involves the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. rsc.org Another strategy involves the palladium/copper-catalyzed coupling of 2-bromoindole-3-carboxaldehydes with terminal acetylenes, which can then be further manipulated. acs.org

The introduction of the carboxyl group at the C3 position can be achieved through various methods, such as carboxylation using carbon dioxide or other carboxylating agents. Visible-light-induced direct photocatalytic carboxylation of indoles with CBr4/MeOH has been reported as a potential method. researchgate.net

Innovations in Sustainable Synthetic Pathways

Recent advancements in organic synthesis have emphasized the development of sustainable and environmentally friendly methods. These innovations aim to reduce waste, use safer solvents, and improve energy efficiency.

Solvent-Free and Environmentally Benign Reaction Systems

Solvent-free reactions offer numerous advantages over traditional solvent-based methods, including the elimination of solvent collection, purification, and recycling, leading to higher yields and purer products. researchgate.net These reactions are often faster and require less energy. researchgate.net

Several acid-catalyzed reactions have been successfully carried out under solvent-free conditions. For instance, the alkylation of indoles with aldehydes to synthesize bis(indolyl)methanes can be catalyzed by silica gel (SiO2) under solvent-free conditions, with a variety of aromatic aldehydes providing high yields. nih.gov Similarly, K-10 montmorillonite, a type of clay, has been used as an efficient and recyclable catalyst for the alkylation of indoles with nitroalkenes under solvent-free conditions at moderate temperatures. nih.gov

The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, represents another environmentally benign approach. rsc.org These solvents have been used as catalysts in the synthesis of various organic compounds. rsc.org For example, a choline chloride-oxalic acid deep eutectic solvent has been used for the direct C-3 alkenylation/alkylation of indoles. rsc.org

The following table highlights some examples of solvent-free and environmentally benign reaction systems:

Reaction TypeCatalystConditionsAdvantagesReference
Alkylation of indoles with aldehydesSilica gel (SiO2)Solvent-freeHigh yields, broad substrate scope nih.gov
Alkylation of indoles with nitroalkenesK-10 montmorilloniteSolvent-free, 60°CHigh yields, recyclable catalyst nih.gov
C-3 alkenylation/alkylation of indolesCholine chloride-oxalic acid (DES)Not specifiedEnvironmentally benign solvent system rsc.org

This table is based on the provided text and may not be exhaustive.

Catalytic Approaches for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with higher efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of indole derivatives.

Palladium-catalyzed reactions are powerful tools for constructing indole rings and for their functionalization. mdpi.com For instance, Pd(II)-catalyzed C(sp³)-H/C(sp²)-H coupling/annulation of anilides and α-dicarbonyl compounds provides a route to N-acyl indoles. organic-chemistry.org

Copper-catalyzed reactions also feature prominently in indole synthesis. A Cu(II)-catalyzed domino coupling/cyclization process allows for the assembly of 1,2-disubstituted indole derivatives from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org

Iron-catalyzed intramolecular C-H amination reactions, using commercially available iron(II) triflate, have been employed for the synthesis of indole derivatives. organic-chemistry.org Furthermore, gold(III) catalysis has been utilized for the decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols in water, offering a simple protocol with reduced waste and safer reaction conditions. acs.org

The following table summarizes various catalytic approaches for indole synthesis:

Catalyst SystemReaction TypeKey FeaturesReference
Palladium(II)C(sp³)-H/C(sp²)-H coupling/annulationHigh functional group tolerance, excellent regioselectivity organic-chemistry.org
Copper(II)Domino coupling/cyclizationAerobic conditions, straightforward assembly organic-chemistry.org
Iron(II) triflateIntramolecular C-H aminationPractical, uses commercially available catalyst organic-chemistry.org
Gold(III)/TPPMSDecarboxylative C3-benzylationReaction in water, reduced waste, increased energy efficiency acs.org

This table is based on the provided text and may not be exhaustive.

Electrophilic Aromatic Substitution Dynamics on the Indole Ring System

The indole ring is inherently electron-rich, predisposing it to electrophilic aromatic substitution, with the C3 position being the most reactive site by a significant margin. wikipedia.org However, in this compound, this primary site is occupied by a carboxylic acid group. This, combined with the bromine at C2, creates a complex electronic landscape that dictates the course of further substitutions.

Influence of Bromine and Carboxyl Substituents on Regioselectivity

The reactivity of this compound towards electrophiles is shaped by the competing electronic effects of its two substituents.

Carboxyl Group (COOH) at C3: This group is electron-withdrawing and acts as a deactivating group for electrophilic aromatic substitution. Its presence makes the indole ring less nucleophilic than an unsubstituted indole.

Bromine Atom (Br) at C2: The bromine atom exerts a dual influence. It is deactivating due to its electron-withdrawing inductive effect but also acts as an ortho-, para-director because its lone pairs of electrons can be donated via resonance.

With the highly reactive C3 position blocked, electrophilic attack is directed to the benzene (B151609) portion of the indole. The deactivating nature of both substituents means that reactions generally require more forcing conditions. The directing effects are complex, but substitution often occurs at the C5 and C6 positions, influenced by the balance between the deactivating nature of the C3-carboxyl group and the directing influence of the C2-bromo substituent. bhu.ac.in Studies on similarly substituted indoles show that the precise outcome depends heavily on the specific electrophile and reaction conditions used. researchgate.net

Competitive Reactivity and Mechanistic Considerations

Electrophilic aromatic substitution on the indole ring proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The stability of this intermediate determines the regiochemical outcome. When an electrophile attacks the benzene ring of this compound, the positive charge in the resulting intermediate can be delocalized.

The substitution is a competition between the available positions on the benzene ring (C4, C5, C6, and C7). The C2-bromo and C3-carboxyl groups deactivate the entire ring, but their combined influence makes certain positions more favorable than others. For instance, while the C2-bromo group might direct towards C4, steric hindrance can play a role. If the C3 position is already substituted, electrophilic attack can be redirected to the C2 position, though this is energetically less favorable as it disrupts the benzene ring's aromaticity. rsc.org In cases where both C2 and C3 are occupied, the substitution typically occurs at the C6 position of the benzene ring. bhu.ac.in

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromine Center

The C2-bromine atom is a key functional handle, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions through transition-metal catalysis. This versatility allows for the synthesis of complex 2-substituted indoles from the this compound starting material.

Palladium-Catalyzed Arylation and Alkylation Protocols

Palladium catalysis is a cornerstone of modern organic synthesis, and the C2-bromoindole moiety is an excellent substrate for these transformations. mdpi.com

Suzuki Coupling: This reaction pairs the bromoindole with an aryl or vinyl boronic acid to form a new C-C bond. masterorganicchemistry.com Using a catalyst like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand such as tricylohexylphosphine, 2-arylindoles can be synthesized in moderate to high yields. researchgate.netresearchgate.net Functionalization of indole-3-carboxylic acids via this method can sometimes lead to decarboxylation followed by C2-arylation. nih.govrptu.de

Heck Reaction: The Heck reaction couples the bromoindole with an alkene to introduce a vinyl group at the C2 position. wikipedia.orgorganic-chemistry.org It proceeds through a Pd(0)/Pd(II) catalytic cycle and is a reliable method for creating substituted alkenes from aryl halides. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C triple bond by coupling the bromoindole with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org

Examples of Palladium-Catalyzed Reactions on Bromoindoles
Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki CouplingAryl Boronic AcidPd(OAc)₂ / PCy₃C(sp²)–C(sp²)
Heck ReactionAlkenePd(PPh₃)₄ / BaseC(sp²)–C(sp²)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseC(sp²)–C(sp)

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective and powerful alternative to palladium for forming C-N and C-O bonds. rhhz.netacs.org

The Ullmann Reaction involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, using a copper catalyst. organic-chemistry.org For this compound, this allows for the introduction of various substituents at the C2 position. For example, coupling with amines can produce 2-aminoindole derivatives. While classic Ullmann conditions often required harsh temperatures, the development of ligand-assisted protocols has enabled these reactions to proceed under much milder conditions. acs.orgbeilstein-journals.org

Ligand Design and Catalyst Tuning for Optimized Reactivity

The success of transition-metal-catalyzed cross-couplings hinges on the careful selection and tuning of the catalyst system, which includes the metal, ligands, base, and solvent.

Diversification via Carboxyl Group Modifications

The carboxylic acid group at the C3 position of this compound is a versatile functional handle, enabling a wide array of chemical transformations. These modifications are crucial for synthesizing diverse indole derivatives, allowing for the fine-tuning of molecular properties for various applications.

Formation of Esters, Amides, and other Carboxylic Acid Derivatives

The carboxyl group readily participates in classic acid-catalyzed and coupling reactions to form a variety of derivatives such as esters and amides.

Esterification: The synthesis of corresponding esters from this compound and its analogs is a common strategy. A standard method involves refluxing the carboxylic acid in an alcohol, such as absolute ethanol (B145695), with a catalytic amount of a strong acid like concentrated sulfuric acid. ambeed.comnih.gov This Fischer esterification proceeds efficiently to yield the desired ethyl ester. For instance, ethyl 3-bromo-1H-indole-2-carboxylate was synthesized by dissolving the parent carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid and heating the mixture at 80°C for 2 hours. nih.gov The reaction is typically worked up by quenching with a sodium bicarbonate solution and extracting the product with an organic solvent. nih.gov

Amide Formation: Amides are synthesized through the coupling of the carboxylic acid (or its activated form) with primary or secondary amines. One approach involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride, followed by reaction with an amine. google.com Alternatively, modern peptide coupling agents can be employed. For example, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) has been used to facilitate the condensation reaction between an indole-2-carboxylic acid derivative and an amine to afford the corresponding amide. nih.gov In some synthetic routes, the ester derivative is reacted with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide, which can be further reacted to form other complex heterocyclic systems. ambeed.com

The following table summarizes common methods for the derivatization of the carboxyl group.

Table 1: Synthesis of Carboxylic Acid Derivatives

Derivative Reagents and Conditions Product Example Yield Reference
Ethyl Ester Anhydrous Ethanol (EtOH), conc. H₂SO₄ (cat.), 80°C, 2h Ethyl 3-bromo-1H-indole-2-carboxylate Not specified nih.gov
Amide 1. Thionyl chloride (SOCl₂) 2. Secondary amine 6-bromo-5-methoxy-indole-3-carboxylic acid amides Not specified google.com
Amide N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), Amine N-(4-fluorobenzyl)indole-2-carboxamide derivative Not specified nih.gov

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group, provides a direct route to 3-unsubstituted or 3-functionalized indoles, which are otherwise challenging to access. This transformation can be achieved under various conditions, including biocatalytic, metal-free, and metal-catalyzed methods.

Biocatalytic Decarboxylative Halogenation: Vanadium haloperoxidases (VHPOs) have emerged as powerful biocatalysts for the selective decarboxylative halogenation of 3-carboxyindoles. chemrxiv.org This enzymatic approach offers high selectivity and can perform chlorination, bromination, and iodination reactions under mild conditions, typically using a halide salt (e.g., KBr) and hydrogen peroxide. chemrxiv.orgrsc.org For example, the conversion of 1-acetyl-1H-indole-3-carboxylic acid to 1-(3-bromo-1H-indol-1-yl)ethan-1-one was achieved in 71% yield using the VHPO from Curvularia inaequalis (CiVCPO). chemrxiv.org This method has been successfully applied on a gram scale for both bromination and chlorination. chemrxiv.orgrsc.org

Metal-Free Decarboxylative Bromination: Indole- and indazolecarboxylic acids can undergo spontaneous decarboxylative bromination in the presence of N-bromosuccinimide (NBS) at room temperature without any metal catalyst or initiator. gre.ac.uk Mechanistic studies suggest the reaction likely proceeds via a radical pathway, where the carboxylic acid itself may be involved in activating the NBS. gre.ac.uk The presence of light has been shown to significantly increase the reaction yield, further supporting a radical mechanism. gre.ac.uk

Metal-Catalyzed Decarboxylative Coupling: Palladium catalysts can mediate the decarboxylative arylation of 1H-indole-3-carboxylic acid. nih.govacs.org In a typical reaction, the indole-3-carboxylic acid is treated with an aryl iodide in the presence of a palladium(II) acetate catalyst and a silver(I) acetate co-catalyst in a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA). This process leads to the formation of C2-arylated indoles in high yields, with the reaction proceeding through a proposed indole intermediate formed after initial decarboxylation. nih.govacs.org Similarly, copper and silver catalysts have been utilized for the decarboxylative deuteration of various (hetero)aromatic carboxylic acids, including indole derivatives, using D₂O as the deuterium (B1214612) source. thieme-connect.com

Redox Chemistry of the Carboxyl Functionality

The carboxyl group at C3 can undergo reduction, although this transformation is less common than derivatization or decarboxylation. The reduction of the carboxylic acid or its derivatives, such as esters or amides, leads to the corresponding primary alcohol. A patented process describes the reduction of a related compound, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, using a reducing agent like sodium dihydro-bis-(2-methoxyethoxy)aluminate (SDMA) in an aprotic organic solvent like tetrahydrofuran (B95107) (THF). google.com This reaction effectively converts the ketone functionality, which is analogous to a carboxylic acid derivative, into a methylene (B1212753) group, indicating the powerful reducing conditions that can be applied to this class of compounds. google.com

N1-Functionalization and its Impact on Indole Reactivity

Modification at the N1 position of the indole ring is a fundamental strategy to modulate the electronic properties and, consequently, the chemical reactivity of the entire heterocyclic system. semanticscholar.org The nitrogen lone pair's participation in the aromatic π-system is a defining feature of indole chemistry, and altering the substituent on this nitrogen has profound effects.

Alkylation and Acylation Strategies at the Indole Nitrogen

The indole nitrogen can be functionalized with a variety of alkyl and acyl groups, though its relatively low nucleophilicity can present challenges. researchgate.net

Alkylation: N-alkylation can be achieved using alcohols as alkylating agents in the presence of transition metal catalysts. researchgate.net For instance, ruthenium-based catalysts have been employed for the N-alkylation of indoles with alcohols in an atom-efficient process that generates water as the only byproduct. researchgate.net Palladium-catalyzed N-prenylation of indoles has also been reported using 2-methyl-2-butene (B146552) in the presence of Pd(OAc)₂. beilstein-journals.org Another approach involves indium(III)-catalyzed reactions, where the choice of solvent can direct the reaction towards either N1- or C6-alkylation. nih.govacs.org Using THF as the solvent, for example, favors the formation of the N1-alkylation product with high selectivity. nih.govacs.org

Acylation: Direct N-acylation of indole with a carboxylic acid can be achieved by heating the reactants in mesitylene (B46885) with boric acid as a catalyst. clockss.org However, methods often require the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a base or a phase-transfer catalyst. researchgate.netclockss.org The low nucleophilicity of the indole nitrogen makes these reactions challenging, and they can be complicated by competing C3-acylation. clockss.org Protecting the indole nitrogen with an acyl group, such as an acetyl group, is a common strategy in multi-step syntheses to direct other reactions or to facilitate certain transformations like enzymatic decarboxylative halogenation. chemrxiv.orgrsc.org

Table 2: Representative N1-Functionalization Reactions

Reaction Type Reagents and Conditions Product Type Reference
N-Alkylation Alcohol, Ruthenium catalyst, p-toluenesulfonic acid (PTSA) N-alkyl indoles researchgate.net
N-Alkylation p-Quinone Methides, In(OTf)₃ (10 mol%), THF, r.t. N1-alkylated 2,3-disubstituted indoles nih.govacs.org
N-Prenylation 2-methyl-2-butene, Pd(OAc)₂, Cu(OAc)₂, AgOTf, MeCN N-prenylated indoles beilstein-journals.org
N-Acylation Carboxylic acid, Boric acid (cat.), Mesitylene, reflux N-acylindoles clockss.org

Impact on Ring Aromaticity and Electron Density

The indole nucleus is an electron-rich aromatic system. imperial.ac.uk The fusion of the benzene and pyrrole (B145914) rings results in a system where the pyrrole part is significantly more electron-rich than the benzene part, making it highly reactive towards electrophilic substitution, particularly at the C3 position. imperial.ac.uk

Functionalization at the N1 position directly modulates this electronic landscape.

N-Alkylation: Attaching electron-donating alkyl groups to the indole nitrogen generally increases the electron density of the ring system, further activating it towards electrophilic attack. However, the steric bulk of the N1-substituent can also influence the regioselectivity of subsequent reactions.

N-Acylation: The introduction of an electron-withdrawing acyl group (e.g., acetyl) at the N1 position has the opposite effect. It significantly decreases the electron density of the indole ring by withdrawing electron density through resonance and inductive effects. This deactivation makes the ring less susceptible to electrophilic attack. This property is often exploited synthetically, for example, to prevent unwanted side reactions like oxidation during other transformations. chemrxiv.org The presence of an N-acetyl group was found to be crucial for achieving selective biocatalytic decarboxylative halogenation, as it discourages the oxidative side reactions observed with N-unprotected indoles. chemrxiv.org This demonstrates the profound impact of N1-functionalization on controlling the reactivity and stability of the indole core.

Construction of Architecturally Complex Molecular Structures

The unique arrangement of functional groups in this compound makes it an ideal precursor for synthesizing architecturally complex molecules. The bromine atom is amenable to various cross-coupling reactions, while the carboxylic acid can be transformed into a wide range of other functionalities or used as a directing group.

While direct application of this compound in total synthesis is specific, its derivatives and related bromo-indole scaffolds are pivotal in the synthesis of complex natural products. For instance, the general utility of bromo-indole carboxylic acids is demonstrated in the synthesis of marine-derived compounds. A concise and regioselective strategy has been developed for creating 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key scaffold for the anti-inflammatory natural product (-)-Herdmanine-D. researchgate.net This synthesis involves a Steglich esterification of the bromo-indole acid with L-Tyrosine. researchgate.net Similarly, 5,6-dibromo-1H-indole-3-carboxylic acid serves as a starting material in the total synthesis of the antitumoral marine natural products Tanjungides A and B. mdpi.com

The synthetic equivalent, 2-bromo-1H-indole-3-carbaldehyde, which can be derived from the carboxylic acid, is a valuable intermediate. hmdb.canih.gov This aldehyde allows for condensations and other transformations necessary to build the complex backbones of various natural product analogs. The strategic placement of the bromine atom on the indole ring is crucial for subsequent reactions that assemble the final, intricate molecular structure.

The 2-bromo-indole moiety is a powerful precursor for constructing fused heterocyclic systems through intramolecular cyclization reactions. Palladium-catalyzed reactions are particularly effective in this regard. For example, 2-(2-bromophenyl)-1H-indoles can undergo intramolecular carbonylation to form 6H-isoindolo[2,1-a]indol-6-ones, a class of polycyclic aromatic compounds. beilstein-journals.orgnih.govbeilstein-journals.org This transformation highlights how the bromo-indole core can be used to assemble larger, rigid frameworks.

Another significant application is the synthesis of indolo[1,2-f]phenanthridines. This is achieved through a one-pot domino process starting with 2-alkynylanilines and boronic acids under copper catalysis to form 2-(2-bromoaryl)-1-aryl-1H-indoles, which then undergo a palladium-catalyzed intramolecular C-H arylation to yield the final fused scaffold. organic-chemistry.org These methods showcase the utility of the bromo-indole unit in creating diverse and complex heterocyclic frameworks that are of interest in materials science and medicinal chemistry.

Starting Material PrecursorReaction TypeResulting ScaffoldCatalyst/ReagentsCitation
2-(2-Bromophenyl)-1H-indolesIntramolecular Carbonylation6H-Isoindolo[2,1-a]indol-6-onesPd(OAc)₂/BuPAd₂, DABCO, CO beilstein-journals.orgnih.gov
2-(2-Bromophenyl)-1H-indolesIntramolecular Carbonylation6H-Isoindolo[2,1-a]indol-6-onesPdCl₂/PPh₃, Et₃N, CO beilstein-journals.orgbeilstein-journals.org
2-Alkynylanilines + Boronic AcidsDomino Cu-catalysis / Intramolecular Pd-catalyzed C-H ArylationIndolo[1,2-f]phenanthridinesCu(II) then Pd(0) organic-chemistry.org

Design and Synthesis of Functionalized Indole Derivatives

The title compound is an excellent starting point for creating a multitude of functionalized indole derivatives. The differential reactivity of the C2-bromo and C3-carboxylic acid positions allows for selective and sequential modifications.

The indole scaffold is considered a "privileged structure" in medicinal chemistry, and thus, the generation of indole libraries for high-throughput screening is a major focus. beilstein-journals.org this compound is an ideal substrate for combinatorial chemistry. The carboxylic acid can be anchored to a solid support resin, such as a Merrifield resin. beilstein-journals.org From this resin-bound intermediate, the C2-bromo position can be diversified using a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille reactions. beilstein-journals.org After diversification, the final products are cleaved from the resin, yielding a library of variously substituted indole-3-carboxylic acids. This approach allows for the rapid generation of hundreds or thousands of distinct compounds for biological screening. scielo.br Although general methods are well-established, specific library synthesis starting from 4-bromoaniline (B143363) has been documented to produce related chloro-indole-carboxylic acid derivatives, demonstrating the feasibility of this approach. rug.nl

Structure-guided derivatization leverages the specific reactivity of the functional groups on this compound for target-oriented synthesis. The bromine atom at the C2 position is a versatile handle for introducing molecular diversity. It can be readily substituted by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The carboxylic acid at the C3 position is also a key functional group for derivatization. It can be converted into esters, amides, or other bioisosteres to modulate the compound's physicochemical properties and biological activity. For example, indole-3-carboxylic acid derivatives have been synthesized as potential herbicidal agents targeting the transport inhibitor response 1 (TIR1) auxin receptor. frontiersin.orgfrontiersin.org Furthermore, the carboxylic acid can be reduced to an alcohol or aldehyde using reagents like lithium aluminum hydride or sodium borohydride, providing another avenue for diversification. This dual reactivity allows chemists to systematically modify the indole core to optimize interactions with a specific biological target.

PositionFunctional GroupReaction TypeProduct ClassCitation
C2BromoSuzuki Coupling2-Aryl-indole-3-carboxylic acids beilstein-journals.org
C2BromoHeck Coupling2-Alkenyl-indole-3-carboxylic acids beilstein-journals.org
C2BromoSonogashira Coupling2-Alkynyl-indole-3-carboxylic acids beilstein-journals.org
C3Carboxylic AcidAmidationIndole-3-carboxamides researchgate.netnih.gov
C3Carboxylic AcidEsterificationIndole-3-carboxylates nih.govresearchgate.net
C3Carboxylic AcidReductionIndole-3-methanols

Contributions to Drug Discovery and Development Research via Synthetic Pathways

The synthetic versatility of this compound and its derivatives makes it a valuable tool in drug discovery research. By providing a reliable route to novel indole-based compounds, it facilitates the exploration of new chemical space and the development of potential therapeutic agents.

Bromo-indole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netchemimpex.com For example, the marine alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has shown potent cytotoxic activity against several cancer cell lines. researchgate.net While this is a 6-bromo isomer, it underscores the importance of the bromo-indole scaffold in oncology research.

More specifically, 3-bromo-1H-indole-2-carboxylic acid, an isomer of the title compound, has been noted for its potential biological activities, including against HIV. The synthetic pathways enabled by these bromo-indole building blocks allow for the creation of compounds tailored for specific biological targets. For instance, indole-3-carboxylic acid amides have been investigated as a novel series of serotonin (B10506) 5-HT2C receptor antagonists, which have potential applications in treating various central nervous system disorders. nih.gov The ability to synthesize diverse derivatives from precursors like this compound is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in the drug development pipeline. chemimpex.com

Precursors for Small Molecule Modulators

This compound serves as a crucial starting material for the synthesis of a variety of small molecule modulators with potential therapeutic applications. The presence of the bromine atom at the 2-position and the carboxylic acid at the 3-position allows for selective chemical modifications, enabling the construction of diverse molecular libraries for biological screening.

One significant application of this compound is in the development of inhibitors for various enzymes. For instance, derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com The synthesis often begins with the esterification of the carboxylic acid, followed by further modifications. For example, 3-bromo-1H-indole-2-carboxylic acid can be converted to its ethyl ester, which then serves as a platform for introducing various substituents. nih.gov

Furthermore, the related compound, 2-bromo-1H-indole-3-carboxaldehyde, which can be derived from the carboxylic acid, acts as a modulator of G-protein beta-gamma signaling. nih.gov This highlights the potential of this structural motif in targeting protein-protein interactions. The strategic use of this bromo-indole core allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective modulators.

The versatility of this compound as a precursor is further demonstrated in its use in multi-component reactions. For example, indole-2-carboxylic acids can participate in Ugi four-component reactions to produce complex tetracyclic indoloquinolines, which are scaffolds found in numerous bioactive natural products. rug.nl This approach allows for the rapid generation of molecular diversity from commercially available starting materials.

Table 1: Examples of Small Molecule Modulators Derived from Indole Carboxylic Acids

Precursor CompoundTargetResulting Modulator ClassKey Synthetic Step
3-Bromo-1H-indole-2-carboxylic acidHIV-1 IntegraseIndole-2-carboxylic acid derivativesEsterification followed by substitution
2-Bromo-1H-indole-3-carboxaldehydeG-protein βγ subunitsGbetagamma Modulator IDerivatization from the carboxylic acid
Indole-2-carboxylic acidKinasesTetracyclic indoloquinolinesUgi four-component reaction

Scaffold for Pharmacophore Elaboration

The indole nucleus is a well-established pharmacophore, a molecular feature recognized by biological targets to produce a physiological response. rsc.org this compound provides a robust and adaptable scaffold for the elaboration of these pharmacophores, allowing for the fine-tuning of biological activity. The bromine atom is particularly useful as it can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of aryl or heteroaryl groups. acs.org

This strategic functionalization is critical in the development of targeted therapies. For instance, the indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com By modifying the 6-position of the indole ring, often starting from a bromo-substituted precursor, researchers can enhance the binding affinity of the molecule to the viral enzyme. mdpi.com

The indole scaffold is also central to the design of inhibitors for other important biological targets. The indolo[2,3-a]carbazole (B1661996) ring system, found in natural products with a wide range of biological activities, can be constructed from indole precursors. chimia.ch The ability to systematically modify the indole core allows for the synthesis of analogues with improved potency and selectivity.

Moreover, the versatility of the indole scaffold extends to the synthesis of compounds targeting bacterial pathways. Derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have shown promise as antibacterial agents. nih.gov The synthesis of these compounds often involves the condensation of an indole-3-carboxaldehyde (B46971) with an anthranilamide derivative, highlighting the utility of functionalized indoles in building complex heterocyclic systems. nih.gov

The strategic elaboration of the this compound scaffold allows for the exploration of diverse chemical space, leading to the discovery of novel compounds with a wide range of biological activities. The ability to introduce various functional groups at specific positions on the indole ring is a key advantage in modern drug discovery.

Table 2: Pharmacophore Elaboration from Indole Scaffolds

Starting ScaffoldTarget ClassElaborated PharmacophoreKey Synthetic Strategy
6-Bromoindole-2-carboxylic acidHIV-1 IntegraseSubstituted indole-2-carboxylic acidsSuzuki or Buchwald-Hartwig coupling
Indole-3-carboxaldehydeBacterial enzymes2-(1H-indol-3-yl)quinazolin-4(3H)-onesCondensation with anthranilamides
Indole carboxaldehydesKinasesIndolo[2,3-a]carbazolesReductive cyclization of nitrostyrenes

Advanced Computational and Theoretical Investigations of 2 Bromo 1h Indole 3 Carboxylic Acid

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations are pivotal in elucidating the electronic and molecular intricacies of 2-bromo-1H-indole-3-carboxylic acid. These computational methods provide a lens to inspect properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the structural, molecular, and spectral properties of indole (B1671886) derivatives. researchgate.net By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately predict the optimized molecular structure, vibrational frequencies, and electronic properties of molecules like indole-3-carboxylic acid and its derivatives. bohrium.comijrar.org These calculations are instrumental in determining bond lengths and angles, which in turn helps in understanding the physical and chemical characteristics of the molecule. researchgate.netijrar.org For instance, in related indole compounds, DFT has been used to confirm that the fusion of the benzene (B151609) and pyrrole (B145914) rings can lead to variations in bond lengths, such as the elongation of the C4-C9 bond in the indole moiety. ijrar.org

Theoretical studies on similar halogenated indole-2-carboxylic acids have been performed using DFT and MP2 methods with the 6-31++G(d,p) basis set to explore the stability of different dimeric structures in the gas phase. bohrium.com Such computational analyses provide insights into intermolecular interactions and the most stable conformations of the molecule. bohrium.com The accuracy of these theoretical predictions is often validated by comparing the calculated results with experimental data, such as those obtained from FT-IR and FT-Raman spectroscopy. bohrium.comresearchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for Indole Derivatives from DFT Studies

ParameterBondCalculated Value (Å/°)Reference Compound
Bond LengthC2-C101.465 ÅEthyl indole-2-carboxylate (B1230498) ijrar.org
Bond LengthC10=O111.216 ÅEthyl indole-2-carboxylate ijrar.org
Bond LengthC4-C91.426 ÅEthyl indole-2-carboxylate ijrar.org
Bond AngleN1-C2-C3109.29°Ethyl indole-2-carboxylate ijrar.org
Bond AngleN1-C2-C10132.3°Ethyl indole-2-carboxylate ijrar.org
Bond AngleC3-C2-C10109.38°Ethyl indole-2-carboxylate ijrar.org

This table is illustrative and based on data from related indole compounds to provide context for the types of parameters determined via DFT.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it requires less energy to be excited. kbhgroup.in

For various organic molecules, including indole derivatives, the HOMO and LUMO energies are used to calculate global reactivity descriptors such as chemical hardness, chemical softness, chemical potential, and electrophilicity index. kbhgroup.inmdpi.com These parameters help in predicting the reactive nature of the molecule. For example, a high electrophilicity index points towards the electrophilic character of a compound. kbhgroup.in In many heterocyclic compounds, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attacks. researchgate.net For instance, in some substituted indoles, the HOMO is often located over the substituted aromatic ring, while the LUMO is primarily on the indole side, which helps in predicting the molecule's reactivity. researchgate.net

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Ionization Potential (I)-EHOMOEnergy required to remove an electron. kbhgroup.inmdpi.com
Electron Affinity (A)-ELUMOEnergy released when an electron is added. kbhgroup.inmdpi.com
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. kbhgroup.in
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates polarizability. kbhgroup.in
Chemical Potential (μ)-(I + A) / 2The escaping tendency of an electron from an equilibrium system. kbhgroup.in
Electrophilicity Index (ω)μ² / (2η)Measures the electrophilic power of a molecule. kbhgroup.in

This table outlines the common global reactivity descriptors and their calculation based on FMO energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. rsc.org Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are favorable for nucleophilic attack. mdpi.comrsc.org Green regions represent neutral potential. rsc.org

For various heterocyclic compounds, MEP analysis has been successfully used to identify the most reactive parts of the molecule. researchgate.netrsc.org For example, in many organic molecules, the negative potential is often localized on electronegative atoms like oxygen and nitrogen, making them nucleophilic centers. rsc.org Conversely, hydrogen atoms often exhibit positive potential, marking them as electrophilic sites. rsc.org This visual representation of charge distribution is instrumental in understanding intermolecular interactions and predicting the behavior of the molecule in chemical reactions. scispace.com

Mechanistic Probing of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed insights into the transformation of reactants into products.

Understanding the reaction mechanisms involving this compound and related indole carboxylic acids is crucial for optimizing reaction conditions and developing new synthetic routes. For instance, the decarboxylation of indole-3-carboxylic acids has been studied under different conditions, and proposed mechanisms often involve the formation of specific intermediates. researchgate.net In some cases, the reaction is thought to proceed through a build-up of positive charge on the indole ring in the transition state. acs.org

Palladium-catalyzed reactions are also common for the functionalization of indoles. mdpi.com For example, the synthesis of indole-3-carboxylate (B1236618) esters can be achieved through various palladium-catalyzed cross-coupling reactions. mdpi.com Computational studies can help elucidate the catalytic cycle, including the roles of different ligands and the formation of key intermediates such as palladium-carboxylate complexes. acs.org Similarly, gold-catalyzed reactions have been developed for the decarboxylative coupling of indole-3-carboxylic acids, where the proposed mechanism involves the formation of a gold(III) carboxylate intermediate followed by electrophilic auration. acs.org

Transition state theory is a fundamental concept in chemical kinetics, and computational methods allow for the calculation of transition state structures and their corresponding activation energies. These calculations provide a quantitative understanding of the energy barriers that must be overcome for a reaction to proceed. For example, in the context of C-H activation reactions directed by alcohols, computational modeling has been used to identify the lowest energy transition structure for the C-H cleavage step, highlighting the stabilizing effect of hydrogen bonding interactions.

By mapping the potential energy surface and identifying the transition states connecting reactants, intermediates, and products, a complete activation energy profile for a reaction can be constructed. This profile provides valuable information about the rate-determining step of the reaction and can guide efforts to improve reaction efficiency by designing catalysts or modifying reaction conditions to lower the activation energy of key steps.

Theoretical Prediction of Regioselectivity and Stereoselectivity

The inherent reactivity of the indole scaffold makes the theoretical prediction of reaction outcomes for its derivatives, such as this compound, a key area of computational chemistry. Predicting regioselectivity and stereoselectivity for this compound involves assessing how the electron-donating and -withdrawing properties of the fused benzene ring, the pyrrole nitrogen, the C2-bromo substituent, and the C3-carboxylic acid group collectively influence the electronic and steric environment of the molecule.

Regioselectivity: Computational methods like Density Functional Theory (DFT) are instrumental in predicting the regioselectivity of further chemical transformations on the this compound molecule. growingscience.com These methods calculate the distribution of electron density and the stability of potential intermediates to forecast the most likely site for electrophilic or nucleophilic attack. For electrophilic aromatic substitution, calculations often focus on predicting the reactivity of the C4, C5, C6, and C7 positions on the benzene portion of the indole ring.

The prediction of regioselectivity can be achieved by analyzing various computed parameters:

Fukui Indices: These indices identify the most electrophilic and nucleophilic sites within a molecule, offering a quantitative measure of local reactivity. growingscience.com

Activation Energies: By modeling the transition states for substitution at each possible position, the reaction pathway with the lowest activation energy can be identified, indicating the most kinetically favored product. growingscience.com

Heats of Formation: The thermodynamic stability of the potential regioisomeric products can be calculated to predict the most stable isomer under thermodynamic control.

For this compound, the C2-bromo and C3-carboxyl groups are strongly electron-withdrawing, deactivating the pyrrole ring and influencing the benzene ring. DFT calculations would likely predict that electrophilic substitution is directed towards the benzene ring, with the precise position (e.g., C5 or C6) depending on the subtle interplay of inductive and resonance effects.

Stereoselectivity: When this compound participates in reactions that generate new chiral centers, computational modeling can predict the stereochemical outcome. This is particularly relevant in reactions such as cycloadditions or nucleophilic additions to the carboxyl group if it were converted to a ketone. DFT calculations are used to model the transition state structures for the formation of different stereoisomers (enantiomers or diastereomers). researchgate.net The stereoisomer that proceeds through the lower energy transition state is predicted to be the major product. researchgate.net Non-covalent interaction (NCI) analysis can further reveal the specific steric and electronic interactions, such as hydrogen bonds or π-π stacking, that stabilize one transition state over another, thus controlling the stereoselectivity. researchgate.netresearchgate.net

Computational MethodPredicted OutcomeRationale for this compound
DFT (Fukui Indices) RegioselectivityIdentifies the most reactive sites for electrophilic attack (e.g., C5 vs. C6) by quantifying the local electron density changes.
Transition State Theory (Activation Energy Calculation) Regio- and StereoselectivityThe pathway with the lowest energy barrier is the kinetically preferred one. This can differentiate between, for example, ortho/endo products in a cycloaddition. researchgate.net
NCI Analysis StereoselectivityVisualizes and quantifies weak interactions (van der Waals, hydrogen bonds) that stabilize a specific stereoisomeric transition state. researchgate.net

In Silico Modeling for Structure-Reactivity Relationship Studies

In silico modeling provides a powerful, resource-efficient platform for investigating the relationship between the chemical structure of a molecule and its reactivity. For this compound, computational techniques can elucidate how its specific structural features—the bromine atom at C2 and the carboxylic acid at C3—govern its behavior in chemical reactions and biological systems. These studies are foundational for designing novel derivatives with tailored properties, such as enhanced affinity for a biological target or improved performance in a catalytic cycle. researchgate.netacs.org

Structure-reactivity studies for indole derivatives often involve exploring how different substituents on the indole core affect their electronic properties and, consequently, their interaction with other molecules. acs.org For instance, the introduction of a bromine atom can significantly alter the molecule's dipole moment and its ability to form halogen bonds, which can be critical for binding to a protein. researchgate.net Computational models can quantify these effects and correlate them with experimentally observed reactivity.

Ligand-Protein Interaction Profiling (Theoretical Frameworks)

Understanding how a molecule like this compound interacts with a biological target, such as an enzyme or receptor, is crucial for drug discovery. Theoretical frameworks like molecular docking and molecular dynamics (MD) simulations are central to profiling these interactions. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A scoring function is used to estimate the binding affinity, providing a rank for different potential binding poses. For derivatives of 5-bromoindole-2-carboxylic acid, docking studies have been used to predict binding energies within the EGFR tyrosine kinase domain, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding. researchgate.netresearchgate.net Similarly, docking simulations of this compound could be performed on various targets to generate hypotheses about its potential biological activity. The model would assess interactions involving the indole nitrogen (as a hydrogen bond donor), the carboxylate group (as a hydrogen bond acceptor and for ionic interactions), and the bromine atom (which can participate in halogen bonding). researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose and the flexibility of the protein's active site. For instance, MD simulations of an indole derivative bound to the EGFR kinase showed that the complex stabilized after an initial fluctuation period, confirming a stable binding mode.

Theoretical FrameworkApplication to this compoundKey Insights Generated
Molecular Docking Predicts binding pose and affinity in a target protein's active site (e.g., kinases, receptors). researchgate.netIdentification of key interacting residues; prediction of binding free energy; comparison with known inhibitors. researchgate.netnih.gov
Molecular Dynamics (MD) Simulates the dynamic stability of the ligand-protein complex in a solvated environment.Assessment of binding pose stability over time; analysis of conformational changes in the protein and ligand.
Halogen Bonding Analysis Specifically assesses the contribution of the C2-bromo substituent to binding affinity.Determines if the bromine atom acts as a halogen bond donor to an electron-rich atom (e.g., oxygen) in the active site.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical reactivity of a series of compounds with their physicochemical and structural properties, known as molecular descriptors. researchgate.net The goal of QSRR is to develop a predictive model that can estimate the reactivity of new, unsynthesized compounds based solely on their structure. researchgate.net

To develop a QSRR model for a series of indole-3-carboxylic acid derivatives, including the 2-bromo variant, one would first synthesize or computationally generate a set of related compounds with varying substituents. Their reactivity in a specific reaction would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each compound.

Commonly Used Molecular Descriptors:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies (related to the ability to donate/accept electrons).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting interactions in biological systems.

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links a selection of these descriptors to the observed reactivity. For example, a QSRR study on the C-N coupling of various substrates developed a classifier to predict ligands that would result in high yields based on their structural features. researchgate.net A similar approach could be used to predict the reaction rate or equilibrium constant for reactions involving this compound and its analogues.

CompoundReactivity (log k)HOMO (eV)LogPMolecular Volume (ų)
Indole-3-carboxylic acid-2.5-5.81.9150.2
This compound -3.1 -6.1 2.7 162.5
5-Chloro-1H-indole-3-carboxylic acid-2.8-6.02.5160.8
5-Methoxy-1H-indole-3-carboxylic acid-2.2-5.51.8165.7

(Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principle of a QSRR model.)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-1H-indole-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of indole-3-carboxylic acid derivatives. For example, CuI-catalyzed coupling reactions in PEG-400/DMF solvent systems have been used for analogous brominated indoles, achieving ~50% yields after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization involves controlling stoichiometry (e.g., 1.1 equiv of aryl halides), reaction time (12–24 hours), and catalyst loading (e.g., 1.0 g CuI per 700 mg substrate). Post-reaction workup includes aqueous extraction, drying, and vacuum distillation to remove residual solvents .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., bromine at C2, carboxylic acid at C3) and assess purity .
  • X-ray crystallography : Resolve dihedral angles (e.g., 6° between –COOH and indole ring) and hydrogen-bonding networks (O–H⋯O, N–H⋯O) to confirm crystal packing .
  • Mass spectrometry : FAB-HRMS or GC-HRMS for molecular ion peaks (e.g., [M+H]+^+ at m/z 427.0757) .

Q. What are the common functionalization reactions of this compound in medicinal chemistry?

  • Methodological Answer : The bromine atom enables cross-coupling (e.g., Suzuki-Miyaura for biaryl synthesis) or nucleophilic substitution. The carboxylic acid group can be esterified or amidated. For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid introduces thiazole moieties, forming derivatives with potential bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

  • Methodological Answer : Compare experimental X-ray data (e.g., R factor = 0.063, wR = 0.158 ) with computational models (DFT or molecular dynamics). Analyze dimeric O–H⋯O interactions and layer-forming N–H⋯O bonds to identify polymorphic variations. Discrepancies may arise from solvent effects or temperature during crystallization (e.g., data collected at 293 K ).

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted 3-formylindole precursors) .
  • Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .

Q. How do spectroscopic and computational methods correlate for analyzing electronic properties of this compound?

  • Methodological Answer :

  • FT-IR/Raman : Compare experimental vibrational peaks (e.g., C=O stretch at ~1700 cm1^{-1}) with DFT-calculated frequencies to validate electronic structure .
  • NMR chemical shifts : GIAO calculations predict 1H^1H and 13C^{13}C shifts, identifying electron-withdrawing effects from bromine and –COOH groups .

Q. How can researchers design derivatives of this compound for targeted biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify the indole core with substituents (e.g., methoxy, diethylamino) to enhance solubility or binding affinity. For example, ethyl ester derivatives improve membrane permeability .
  • Docking studies : Use the crystal structure to model interactions with enzymes (e.g., kinases) or receptors.

Data Analysis & Best Practices

Q. How should researchers address contradictory data in reaction mechanisms or spectroscopic assignments?

  • Methodological Answer :

  • Reproducibility checks : Repeat experiments under standardized conditions (e.g., anhydrous DMF, inert atmosphere).
  • Multi-technique validation : Cross-verify NMR assignments with HSQC/HMBC and X-ray data .
  • Peer consultation : Compare findings with literature on analogous compounds (e.g., 6-methoxy-1H-indole-3-carboxylic acid ).

Q. What are the best practices for reporting synthetic procedures and analytical data?

  • Methodological Answer :

  • Detailed protocols : Specify reaction scales, purification gradients (e.g., 70:30 ethyl acetate/hexane), and instrument parameters (e.g., 400 MHz NMR) .
  • Data transparency : Include raw spectral data (TLC Rf_f values, HRMS traces) in supplementary materials .

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